An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile
An In-depth Technical Guide to the Chemical Structure Elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile
This guide provides a comprehensive overview of the analytical methodologies and strategic considerations for the definitive structure elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques, outlining not just the 'how' but the critical 'why' behind each experimental choice. Our approach is grounded in the principles of scientific integrity, ensuring that the described workflow constitutes a self-validating system for unambiguous structure confirmation.
Introduction: The Significance of 1-(3-Fluorophenyl)cyclohexanecarbonitrile
1-(3-Fluorophenyl)cyclohexanecarbonitrile is a molecule of interest in medicinal chemistry and drug discovery, often serving as a key intermediate in the synthesis of pharmacologically active compounds. Its structure, comprising a fluorinated aromatic ring, a cyclohexane moiety, and a nitrile group, presents a unique set of analytical challenges and opportunities. Accurate structural confirmation is paramount, as even minor isomeric impurities can significantly impact biological activity and safety profiles. This guide will walk through a multi-technique approach to ensure the highest confidence in its structural assignment.
The Integrated Analytical Workflow: A Strategy for Unambiguous Elucidation
The elucidation of a novel or synthesized small molecule's structure is rarely accomplished with a single technique. Instead, a synergistic application of multiple analytical methods is employed to build a comprehensive and self-validating picture of the molecule's connectivity and stereochemistry.[1] Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and nuclear magnetic resonance spectroscopy maps the precise arrangement of atoms.
Caption: Integrated workflow for the structure elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is a cornerstone technique for determining the elemental composition of a molecule.[2] For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, high-resolution mass spectrometry (HRMS) is the method of choice to obtain an accurate mass measurement, which in turn provides the molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve a small quantity (typically <1 mg) of the purified compound in a suitable solvent such as acetonitrile or methanol. The concentration should be in the low µg/mL range.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is employed to achieve high mass accuracy (typically <5 ppm).
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Data Acquisition: Acquire the mass spectrum in positive ion mode.
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Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the measured mass to calculate the elemental composition using a formula calculator, constraining the elements to C, H, F, and N.
Expected Results and Interpretation:
The molecular formula of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is C₁₃H₁₄FN. The expected monoisotopic mass of the neutral molecule is approximately 219.1165 Da. The HRMS experiment should yield an [M+H]⁺ ion with a measured m/z value very close to 220.1243.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₄FN |
| Monoisotopic Mass | 219.1165 Da |
| [M+H]⁺ (Calculated) | 220.1243 m/z |
| [M+Na]⁺ (Calculated) | 242.1062 m/z |
Tandem mass spectrometry (MS/MS) can provide further structural insights by inducing fragmentation of the molecular ion.[3] Key expected fragments would arise from the loss of the nitrile group (-CN), cleavage of the cyclohexane ring, and fragmentation of the fluorophenyl moiety.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[1] For 1-(3-Fluorophenyl)cyclohexanecarbonitrile, IR spectroscopy will confirm the presence of the nitrile group and the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.
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Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretching | 2240 - 2220[4] |
| Aromatic C-H | Stretching | ~3030[5][6] |
| Aromatic C=C | Ring Stretching | 1600 - 1450[5] |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| C-F | Stretching | 1250 - 1000 |
The presence of a sharp, strong absorption band in the 2240-2220 cm⁻¹ region is a definitive indicator of the nitrile functional group.[4][7] The aromatic C-H and C=C stretching vibrations confirm the presence of the phenyl ring.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the complete structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[8] A suite of 1D and 2D NMR experiments is necessary to unambiguously assign all proton (¹H) and carbon (¹³C) signals.
Caption: A strategic workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard proton NMR spectrum. This will provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin splitting), and their relative numbers (integration).
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¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.
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DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons will be absent.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically those on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.
Predicted ¹H and ¹³C NMR Data and Interpretation:
-
¹H NMR:
-
Aromatic Region (δ 7.0-7.5 ppm): The 3-fluorophenyl group will exhibit a complex multiplet pattern for the four aromatic protons. The fluorine atom will also introduce additional coupling.
-
Cyclohexane Region (δ 1.5-2.5 ppm): The ten protons of the cyclohexane ring will appear as a series of broad, overlapping multiplets.
-
-
¹³C NMR:
-
Aromatic Region (δ 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine will show a large one-bond ¹³C-¹⁹F coupling constant.
-
Nitrile Carbon (δ ~120 ppm): The nitrile carbon signal is typically in this region.
-
Quaternary Carbon (δ ~40-50 ppm): The carbon of the cyclohexane ring bonded to both the phenyl group and the nitrile.
-
Cyclohexane Carbons (δ 20-40 ppm): The remaining five CH₂ carbons of the cyclohexane ring.
-
The combination of COSY, HSQC, and HMBC spectra will allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the fluorophenyl group to the C1 position of the cyclohexanecarbonitrile moiety.
Conclusion: A Self-Validating Approach to Structure Elucidation
The structural elucidation of 1-(3-Fluorophenyl)cyclohexanecarbonitrile is achieved with high confidence through the integrated application of mass spectrometry, infrared spectroscopy, and a comprehensive suite of NMR experiments. Each technique provides a unique and complementary piece of the structural puzzle. HRMS establishes the molecular formula, IR confirms the presence of key functional groups, and the various NMR experiments meticulously map the atomic connectivity. This multi-faceted, self-validating approach ensures the scientific integrity of the structural assignment, a critical foundation for any further research or development involving this compound.
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